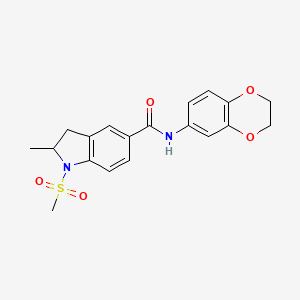

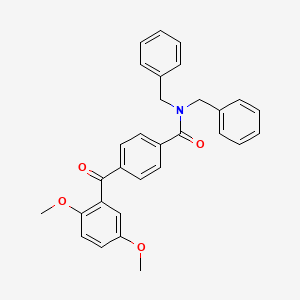

![molecular formula C18H21ClN2O2 B4578471 N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)

N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea and related compounds involves multi-step chemical reactions starting from basic aromatic compounds. For instance, a study by Liu He-qin (2010) demonstrated the synthesis of N-substituted ureas through reactions involving aniline derivatives and triphosgene, highlighting the methodologies for creating urea derivatives with specific substituents such as chloro and trifluoromethyl groups on the aromatic rings (Liu, 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea can undergo various chemical reactions, contributing to its versatile applications. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent, indicating the potential reactivity of urea derivatives in substituting and modifying chemical structures under different conditions (M. Sathe et al., 2007).

Physical Properties Analysis

The physical properties of N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea, such as solubility, melting point, and crystalline structure, are crucial for its application and handling. Studies on similar compounds provide insights into how the structural elements of ureas influence their physical characteristics and stability under various conditions. For instance, research on the crystal structure of related chlorophenyl compounds has contributed to understanding the solid-state properties and potential non-linear optical applications (Vincent Crasta et al., 2005).

Wissenschaftliche Forschungsanwendungen

Anti-cancer Potential

N,N'-diarylureas, including compounds structurally related to N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds demonstrate the ability to inhibit cancer cell proliferation by affecting translation initiation, presenting a pathway to develop non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

Environmental Contamination and Detection

N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a compound related to N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea, is used as an antibacterial additive in personal care products and has been detected in aquatic environments. The development of liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) methods has enabled the sensitive detection of such compounds in water, highlighting their environmental persistence and the need for monitoring their levels (Halden & Paull, 2004).

Electro-Fenton Degradation of Antimicrobials

Studies on the Electro-Fenton degradation process have shown that N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, along with other antimicrobials, can be effectively degraded using this method. The process involves the generation of hydroxyl radicals, leading to the degradation of these compounds in aquatic environments, suggesting a potential method for the removal of such pollutants from water (Sirés et al., 2007).

Nonlinear Optical Properties

Bis-chalcone derivatives structurally related to N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea have been investigated for their nonlinear optical properties. Studies demonstrate that these compounds exhibit significant second-harmonic generation (SHG) efficiencies, presenting potential applications in the field of optoelectronics (Shettigar et al., 2006).

Corrosion Inhibition

Research into substituted ureas has also explored their application as corrosion inhibitors. Compounds similar to N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea have demonstrated effectiveness in inhibiting the corrosion of mild steel in acidic solutions, indicating their potential use in protecting metal surfaces (Bahrami & Hosseini, 2012).

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-(4-pentoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-2-3-4-13-23-17-11-9-16(10-12-17)21-18(22)20-15-7-5-14(19)6-8-15/h5-12H,2-4,13H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRYLAPBKHWTKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)

![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)

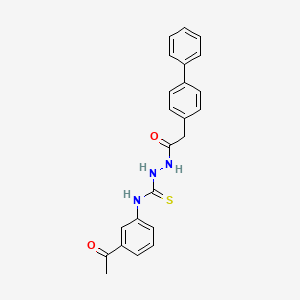

![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)

![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)

![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)

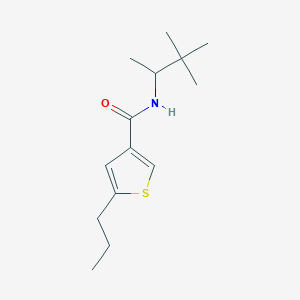

![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)

![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)

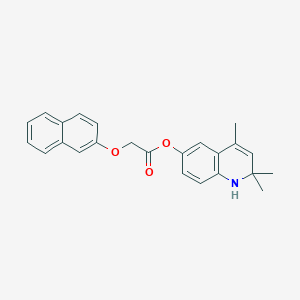

![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)

![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4578479.png)